methanone CAS No. 190275-96-8](/img/structure/B12555267.png)
[(3S)-3-Methylpiperidin-1-yl](naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Methylpiperidin-1-ylmethanone is a chemical compound that features a piperidine ring substituted with a methyl group at the 3rd position and a naphthalene moiety attached to the methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methylpiperidin-1-ylmethanone typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl group at the 3rd position. The naphthalene moiety is then attached via a methanone linkage. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Methylation: Introduction of the methyl group at the 3rd position using methylating agents such as methyl iodide.
Attachment of the Naphthalene Moiety: This step involves the formation of a methanone linkage between the piperidine ring and the naphthalene group, often using reagents like naphthoyl chloride.
Industrial Production Methods
Industrial production of (3S)-3-Methylpiperidin-1-ylmethanone may involve optimized synthetic routes to ensure high yield and purity. This typically includes:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Methylpiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethanone derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
(3S)-3-Methylpiperidin-1-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Methylpiperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone: This compound shares a similar piperidine structure but differs in the attached moiety.
Naphthopyrans: Compounds with a naphthalene ring and pyran structure, showing different chemical properties and applications.
Uniqueness
(3S)-3-Methylpiperidin-1-ylmethanone is unique due to its specific combination of a piperidine ring with a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
190275-96-8 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[(3S)-3-methylpiperidin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H19NO/c1-13-6-5-11-18(12-13)17(19)16-10-4-8-14-7-2-3-9-15(14)16/h2-4,7-10,13H,5-6,11-12H2,1H3/t13-/m0/s1 |
InChI Key |
FXEYREUKSBZEDG-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
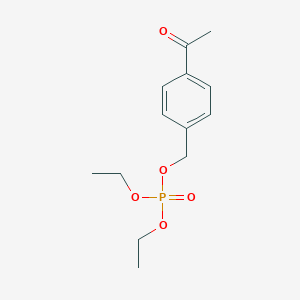
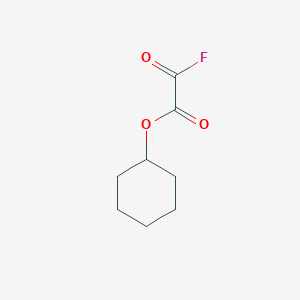
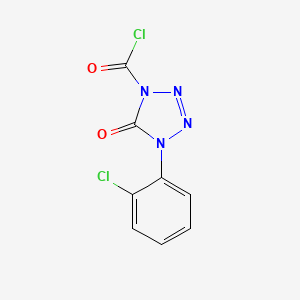
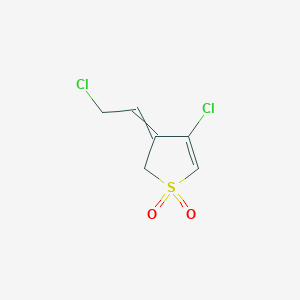
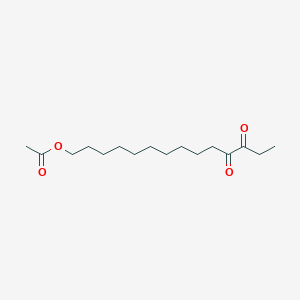
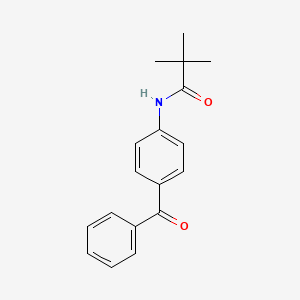
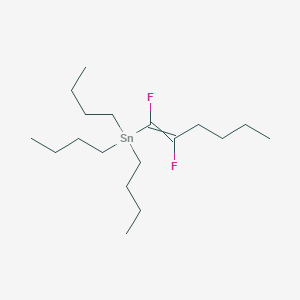
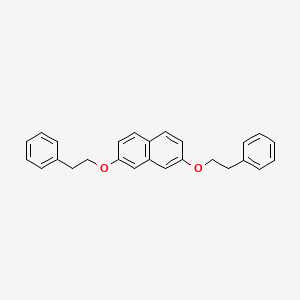
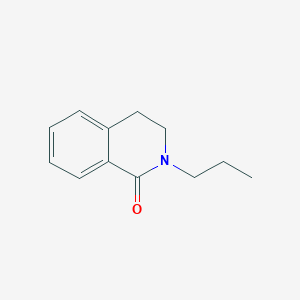

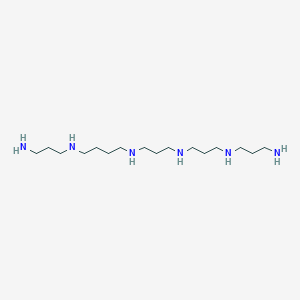
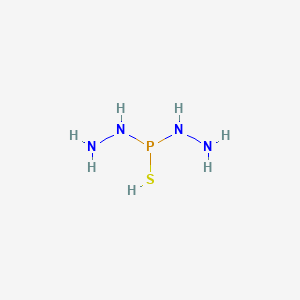
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
